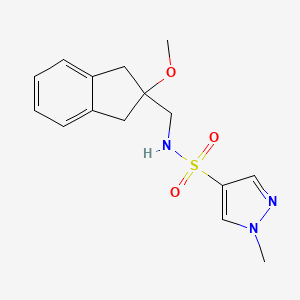
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indene ring, followed by the introduction of the methoxy group, the formation of the pyrazole ring, and finally the introduction of the sulfonamide group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The indene ring would provide a rigid, planar structure, while the methoxy, pyrazole, and sulfonamide groups would add additional complexity and potential sites for interaction with other molecules .Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibitors
One of the primary applications of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, is their function as cyclooxygenase-2 (COX-2) inhibitors. These compounds have been evaluated extensively for their ability to block COX-2 both in vitro and in vivo. Notably, this research led to the identification of celecoxib, which has advanced into clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis due to its potent and selective inhibition of COX-2 (Penning et al., 1997).
Carbonic Anhydrase Inhibition
Another significant application is the inhibition of carbonic anhydrase isoenzymes by polymethoxylated-pyrazoline benzene sulfonamides. These compounds exhibit cytotoxic activities on tumor and non-tumor cell lines and show strong inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. The inhibition constants for these enzymes fall within a notable range, indicating potent activity against these targets. This suggests a potential therapeutic application in targeting diseases where carbonic anhydrase activity is implicated (Kucukoglu et al., 2016).
Antimicrobial Activities
Sulfonamide derivatives, including those structurally related to the chemical , have been explored for their antimicrobial properties. Research indicates that certain synthesized sulfonamide compounds demonstrate significant antibacterial activities against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This opens avenues for the development of new antibacterial agents leveraging the unique properties of sulfonamide-based compounds (Mohamed, 2007).
Antiproliferative and Cytotoxic Activities
The sulfonamide derivatives also exhibit antiproliferative and cytotoxic activities against various cancer cell lines. The synthesis and evaluation of these compounds, especially in the context of their effects on tumor and non-tumor cell lines, highlight their potential as lead molecules for further investigations in cancer therapy. This underscores the diverse therapeutic potential of sulfonamide compounds in the development of new anticancer agents (Ozmen Ozgun et al., 2019).
Propiedades
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18-10-14(9-16-18)22(19,20)17-11-15(21-2)7-12-5-3-4-6-13(12)8-15/h3-6,9-10,17H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVJFYLUFHYMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)
![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)
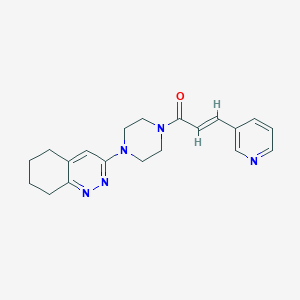
![methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B2474020.png)
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

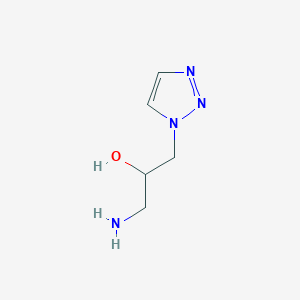
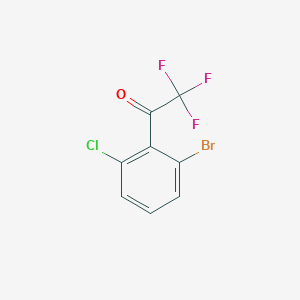
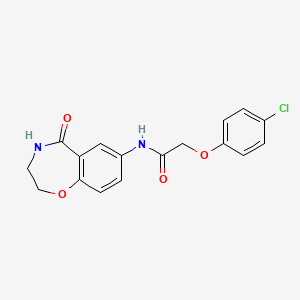

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2474034.png)
